

Application Note: Quantification of Vilazodone HCl in Bulk Drug by RP-HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vilazodone Hydrochloride

Cat. No.: B000280

[Get Quote](#)

Abstract

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Vilazodone Hydrochloride** (HCl) in bulk drug substance. The developed method is simple, precise, and robust, making it suitable for routine quality control analysis. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Vilazodone HCl is an antidepressant agent, acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT_{1A} receptor partial agonist.^[1] It is crucial to have a reliable analytical method to determine the purity and potency of the bulk drug. This document provides a comprehensive protocol for the determination of Vilazodone HCl using RP-HPLC with UV detection.

Chromatographic Conditions

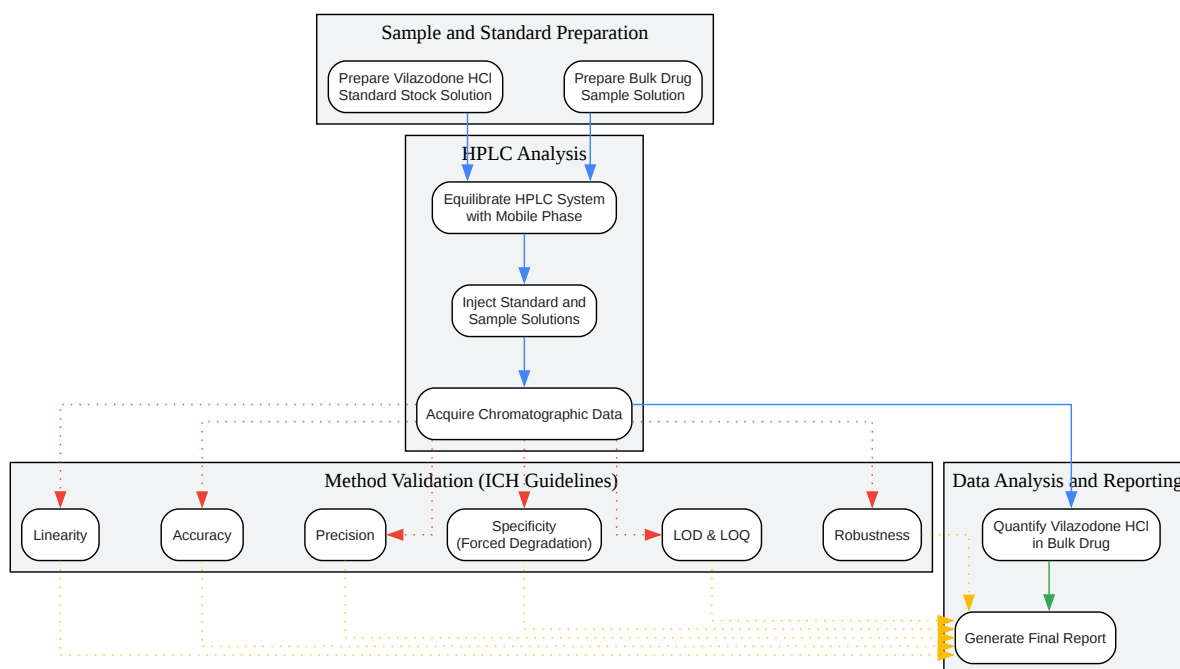
A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with UV/Vis or PDA detector
Column	C18 (e.g., ZORBAX SB, 150 mm x 4.6 mm, 5 μ m) [2] [3]
Mobile Phase	Methanol and 0.05 M KH ₂ PO ₄ (55:45 v/v) [2] [3]
Flow Rate	1.0 mL/min
Detection Wavelength	235 nm [3]
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	< 10 minutes

Experimental Workflow

The logical flow of the RP-HPLC method development and validation process is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Vilazodone HCl quantification.

Protocols

Preparation of Standard Stock Solution

- Accurately weigh about 10 mg of Vilazodone HCl reference standard and transfer it into a 100 mL volumetric flask.[4]

- Add approximately 70 mL of methanol and sonicate to dissolve.
- Dilute to the mark with methanol to obtain a concentration of 100 µg/mL.[\[4\]](#)
- Further dilutions can be made with the mobile phase to prepare working standard solutions.

Preparation of Sample Solution

- Accurately weigh about 10 mg of the Vilazodone HCl bulk drug sample and transfer it into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate to dissolve.
- Dilute to the mark with methanol.
- Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines, and the results are summarized in the tables below.

Table 2: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r ²)
0.1 - 120 [5]	0.9994 [5]
1 - 5 [4]	> 0.998 [4]
25 - 75 [6]	0.996 [6]

Table 3: Accuracy (% Recovery)

Concentration Level	% Recovery
80%	98.0 - 102.0
100%	98.0 - 102.0
120%	98.0 - 102.0
The percentage recovery of Vilazodone HCl was found to be in the range of 98.21±0.08 % to 99.07±0.64%. [6]	

Table 4: Precision (% RSD)

Precision Type	% RSD
Intraday	< 2.0
Interday	< 2.0
The % RSD for precision studies was found to be between 0.8-1.12%. [5]	

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value (µg/mL)
LOD	0.028153 [5]
LOQ	0.0853 [5]

Table 6: Forced Degradation Studies

Stress Condition	% Degradation
Acidic (1N HCl)	0.91[5]
Alkaline (1N NaOH)	32.29[5]
Oxidative (3% H ₂ O ₂)	89.52[5]
Dry Heat	3.53[6]
Photolytic	4.9[6]

The drug undergoes slight degradation in acidic and basic conditions while it is stable against oxidative and photo degradation.[4]

Conclusion

The developed RP-HPLC method is specific, accurate, precise, and stability-indicating for the quantification of Vilazodone HCl in bulk drug. The method is suitable for routine quality control analysis and stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Note: Quantification of Vilazodone HCl in Bulk Drug by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000280#rp-hplc-method-development-for-vilazodone-hcl-quantification-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com